Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate

Descripción

Chemical Identity and Classification

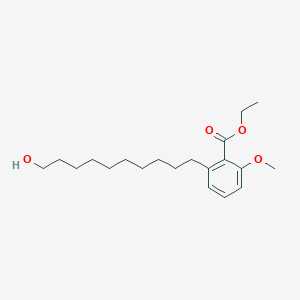

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate (CAS 1403767-31-6; alternative CAS 211186-29-7) is a synthetically derived benzoate ester with the molecular formula $$ \text{C}{20}\text{H}{32}\text{O}_4 $$ and a molecular weight of 336.47 g/mol. Its IUPAC name reflects its structural features: an ethyl ester group at the carboxyl position, a methoxy substituent at the 6-position of the aromatic ring, and a 10-hydroxydecyl chain at the 2-position. The SMILES notation $$ \text{O=C(OCC)C1=C(OC)C=CC=C1CCCCCCCCCCO} $$ encapsulates its linear hydroxyalkyl side chain and substituted benzoate core.

Classified as a functionalized benzoate, this compound belongs to a broader family of aromatic carboxylic acid derivatives characterized by esterification and alkyl/aryl substitutions. Its structural complexity places it within the category of long-chain alkylbenzoates, which are notable for their amphiphilic properties and applications in organic synthesis.

Historical Context in Benzoate Chemistry

Benzoic acid, the parent compound of benzoate esters, has been studied since the 16th century, with early isolations from gum benzoin by Nostradamus and others. Industrial synthesis of benzoic acid via toluene oxidation emerged in the 19th century, enabling large-scale production of derivatives. The development of functionalized benzoates, such as this compound, represents an evolution in benzoate chemistry aimed at tailoring physicochemical properties for specialized applications.

The introduction of methoxy and hydroxyalkyl groups into benzoate frameworks gained traction in the late 20th century, driven by demand for surfactants, polymer precursors, and bioactive molecules. For instance, methyl hydroxy-methoxybenzoates were synthesized in the 2000s to explore regioselective esterification and O-methylation techniques. This compound exemplifies advancements in introducing long alkyl chains to enhance lipophilicity and molecular flexibility.

Structural Significance Among Functionalized Benzoates

The compound’s structure combines three key functional groups:

- Methoxy group (-OCH$$_3$$) : Electron-donating and sterically modest, this group influences aromatic ring reactivity and hydrogen-bonding capacity.

- 10-Hydroxydecyl chain (-(CH$$2$$)$${10}$$OH) : A long hydrophilic alkyl chain with a terminal hydroxyl group, enhancing solubility in polar solvents and enabling self-assembly in colloidal systems.

- Ethyl ester (-COOCH$$2$$CH$$3$$) : Stabilizes the carboxyl group against hydrolysis while maintaining reactivity for transesterification or reduction.

Compared to simpler benzoates like methyl benzoate ($$ \text{C}8\text{H}8\text{O}2 $$) or sodium benzoate ($$ \text{C}7\text{H}5\text{NaO}2 $$), this compound’s elongated hydroxydecyl chain imparts unique micellar and phase-transfer properties, making it valuable in nanotechnology and drug delivery systems. The simultaneous presence of methoxy and hydroxyl groups also allows for selective chemical modifications, such as acetylation or etherification, to fine-tune functionality.

Research Relevance in Chemical Sciences

This compound has garnered attention in multiple research domains:

- Organic Synthesis : As a building block for complex molecules, its hydroxydecyl chain serves as a spacer in dendrimers and cross-linked polymers. For example, similar benzoates have been used to synthesize nitroimidazole derivatives with antileishmanial activity.

- Materials Science : The compound’s amphiphilic nature supports the development of liquid crystals and supramolecular assemblies. Studies on structurally analogous hydroxy-methoxybenzoates demonstrate their utility in designing thermally stable mesophases.

- Pharmaceutical Intermediates : Functionalized benzoates are precursors to bioactive agents. Eugenyl benzoate derivatives, for instance, exhibit antimicrobial properties, highlighting the potential of this compound in drug discovery.

Recent investigations into its role in natural product synthesis, such as modified ginkgolic acids isolated from Ginkgo biloba, further underscore its versatility. The compound’s ability to act as a surfactant or solubilizing agent in reaction media also enhances its utility in green chemistry applications.

Propiedades

IUPAC Name |

ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-3-24-20(22)19-17(14-12-15-18(19)23-2)13-10-8-6-4-5-7-9-11-16-21/h12,14-15,21H,3-11,13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVDFETWDSGIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods

Starting Materials

- 2,6-Dihydroxybenzoic acid derivatives or related hydroxy-methoxybenzoic acids.

- Long-chain hydroxyalkyl halides or equivalents for alkylation.

- Ethanol or ethylating agents for ester formation.

- Methylating agents such as methyl iodide for selective O-methylation.

Stepwise Synthetic Strategy

The preparation generally follows a multi-step synthetic route:

Step 1: Esterification of 2,6-Dihydroxybenzoic Acid

- The carboxylic acid group of 2,6-dihydroxybenzoic acid is esterified to form the ethyl ester.

- Traditional acid-catalyzed esterification using ethanol and sulfuric acid often results in low yields due to resonance stabilization of the acid.

- Improved yields are achieved using coupling reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in a mixed solvent system (methanol/dichloromethane) at room temperature for extended periods (up to 72 hours).

Step 2: Regioselective O-Methylation

- Selective methylation of the hydroxyl group at the 6-position (ortho to the ester) is critical.

- Methyl iodide (MeI) in the presence of potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or methanol is used.

- Reaction conditions are controlled to avoid methylation of other hydroxyl groups.

- The methylation is often performed at mild temperatures (around 35 °C) for 90 minutes to overnight, depending on the substrate.

Step 3: Introduction of the 10-Hydroxydecyl Side Chain

- Alkylation at the 2-position with a 10-hydroxydecyl moiety is typically achieved via nucleophilic substitution.

- The hydroxydecyl chain can be introduced using 10-bromo-1-decanol or (R)-epichlorohydrin derivatives under reflux conditions in polar solvents like methanol.

- The reaction is carried out at temperatures ranging from 60 to 80 °C for 6 to 8 hours to ensure complete substitution.

- After alkylation, the reaction mixture is treated with potassium hydroxide (KOH) at low temperatures (0 to 25 °C) to facilitate ring opening or to neutralize acidic by-products, followed by stirring at room temperature to complete the reaction.

Step 4: Purification

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 2,6-Dihydroxybenzoic acid, DCC, DMAP, MeOH/CH2Cl2 | Room temp (RT) | 72 hours | Improved yield vs. acid catalysis |

| 2 | O-Methylation | MeI, K2CO3, DMF or MeOH | 35 °C | 90 min to overnight | Selective methylation of ortho-OH |

| 3 | Alkylation | 10-bromo-1-decanol or (R)-epichlorohydrin, MeOH | 60-80 °C reflux | 6-8 hours | Followed by KOH treatment |

| 4 | Purification | Silica gel chromatography, cyclohexane:EtOAc mixtures | Ambient | Variable | MPLC for high purity |

Analytical and Research Findings

- Spectroscopic data (1H NMR, MS) confirm the regioselectivity of methylation and the integrity of the hydroxydecyl side chain.

- Mass spectrometry shows characteristic fragmentation patterns, with the loss of methanol (m/z 32) indicating successful methylation at the ortho position.

- The use of DCC/DMAP coupling reagents significantly enhances esterification yields compared to classical acid-catalyzed methods, likely due to reduced resonance stabilization effects in the starting acid.

- Alkylation with (R)-epichlorohydrin derivatives provides stereoselective routes to related compounds, indicating potential for chiral synthesis adaptations.

- The reaction conditions are optimized to minimize side reactions such as over-alkylation or methylation of non-target hydroxyl groups.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Jones reagent (CrO3 in H2SO4), PCC

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 2-(10-oxodecyl)-6-methoxybenzoate

Reduction: 2-(10-hydroxydecyl)-6-methoxybenzyl alcohol

Substitution: Various substituted benzoates depending on the nucleophile used

Aplicaciones Científicas De Investigación

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and plasticizers.

Mecanismo De Acción

The mechanism by which Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes due to the amphiphilic nature of the molecule. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate and analogous compounds, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Structural Complexity: this compound features a long hydroxy-terminated alkyl chain (C10), enhancing lipophilicity compared to Ethyl 2-methoxybenzoate (C10H12O3) . This chain increases molecular weight and may reduce solubility in polar solvents like ethanol, unlike the fully ethanol-soluble Ethyl 2-methoxybenzoate . The methoxy group at position 6 distinguishes it from positional isomers like Ethyl 2-hydroxy-4-methoxybenzoate, which exhibit different reactivity in synthesis .

Analytical Signatures :

- Salicylate derivatives (e.g., Ethyl 2-hydroxy-6-methoxybenzoate) show a base peak at m/e 150 in mass spectrometry due to fragmentation of the hydroxy-methoxybenzoate core . In contrast, the hydroxydecyl chain in this compound would likely produce distinct fragmentation patterns, emphasizing longer alkyl chain fragments.

Applications :

- This compound is tailored for macrocyclic or polymer synthesis , leveraging its long alkyl chain for steric and solubility modulation .

- Simpler analogs like Ethyl 2-methoxybenzoate are used in food and fragrance industries due to lower complexity and regulatory approval (JECFA/FCC) .

- Methyl 2-(10-heptadecenyl)-6-hydroxybenzoate, found in natural lipids, highlights the biological relevance of alkylated benzoates, though unsaturated chains limit synthetic utility .

Actividad Biológica

Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a hydroxydecyl chain and a methoxy group. Its structural characteristics contribute to its interaction with biological systems.

Molecular Formula: CHO

Molecular Weight: 270.38 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown efficacy against strains of Staphylococcus aureus and other Gram-positive bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound using the agar diffusion method. The results indicated significant inhibition zones against S. aureus, suggesting its potential as a therapeutic agent.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 30 | 4 µg/mL |

| Escherichia coli | No inhibition | Not applicable |

This data illustrates the compound's selective antibacterial properties, particularly against resistant strains like MRSA.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The compound appears to modulate the expression of cyclooxygenase-2 (COX-2) and lipoxygenase pathways, which are critical in mediating inflammation. This mechanism could provide insights into its use in treating inflammatory diseases.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution profiles, with minimal toxicity observed in animal models.

Toxicity Studies

In toxicity assessments conducted on Sprague-Dawley rats, no significant adverse effects were noted at doses up to 1200 mg/kg/d. The compound's no-observed-adverse-effect level (NOAEL) was established at this dosage, indicating a good safety margin for further development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(10-hydroxydecyl)-6-methoxybenzoate to improve yield and purity?

- Methodology :

- Use esterification reactions under controlled conditions, such as employing a strong acid catalyst (e.g., concentrated sulfuric acid) for activating the carboxylic acid group, as demonstrated in analogous benzoate ester syntheses .

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., reflux conditions) to minimize side reactions. Purify the product using column chromatography with a solvent gradient (e.g., ethyl acetate/hexane) to isolate high-purity fractions .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy and hydroxydecyl groups) and ester linkage integrity .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, O-H stretch for hydroxyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and rule out impurities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- Refer to HMIS/NFPA classifications (Health Hazard: 0, Flammability: 0) for similar benzoquinones, indicating low acute toxicity. However, use standard PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .

- Implement spill containment measures and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can conflicting data regarding the antioxidant mechanisms of this compound be resolved?

- Methodology :

- Conduct comparative studies using standardized assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) under controlled oxygen levels and pH conditions to isolate variables .

- Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) quenching activity. Cross-validate findings with structurally related antioxidants like Idebenone, which shares a hydroxydecyl side chain and benzoquinone core .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in cellular models?

- Methodology :

- Radiolabel the hydroxydecyl chain (e.g., ³H or ¹⁴C isotopes) to track metabolic breakdown products via liquid chromatography-mass spectrometry (LC-MS) .

- Use in vitro hepatocyte models to identify phase I/II metabolism (e.g., cytochrome P450-mediated oxidation, glucuronidation) and compare results with Idebenone’s known metabolites .

Q. How can researchers address discrepancies in reported cytotoxicity thresholds for this compound across cell lines?

- Methodology :

- Perform dose-response assays (e.g., MTT or resazurin assays) in multiple cell lines (e.g., HEK293, HepG2) under standardized culture conditions (e.g., serum concentration, O₂ levels).

- Evaluate membrane permeability using fluorescent probes (e.g., propidium iodide) to distinguish between cytostatic and cytotoxic effects .

Q. What experimental designs are recommended for studying the compound’s interaction with lipid membranes?

- Methodology :

- Use liposome models with varying phospholipid compositions to simulate biological membranes. Employ fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding affinity and localization .

- Compare results with Idebenone’s membrane interaction data, which shows preferential partitioning into lipid bilayers due to its hydrophobic side chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.